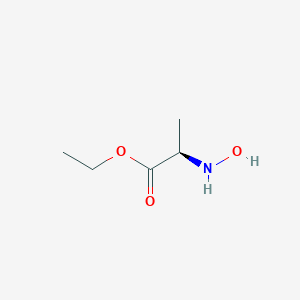
Ethyl (2R)-2-(hydroxyamino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2R)-2-(hydroxyamino)propanoate is a chemical compound with the molecular formula C5H11NO3. It is also known as L-hydroxyamino acid ethyl ester and is used in the synthesis of various pharmaceuticals. This compound has gained significant attention in the scientific community due to its potential applications in drug development and research. In
科学的研究の応用
Ethyl (2R)-2-(hydroxyamino)propanoate has various potential applications in scientific research. It is commonly used as a building block in the synthesis of pharmaceuticals, including antibiotics, antivirals, and anticancer agents. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, Ethyl (2R)-2-(hydroxyamino)propanoate has been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
作用機序
The mechanism of action of Ethyl (2R)-2-(hydroxyamino)propanoate is not well understood. However, it is believed to act as a nucleophile and can form covalent bonds with various electrophiles. This property makes it useful in the synthesis of pharmaceuticals and other organic compounds.
生化学的および生理学的効果
Ethyl (2R)-2-(hydroxyamino)propanoate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of certain bacterial and viral strains, making it a potential antibiotic and antiviral agent. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using Ethyl (2R)-2-(hydroxyamino)propanoate in lab experiments is its high yield and cost-effectiveness. Additionally, this compound is relatively stable and can be stored for long periods without degradation. However, one limitation of using Ethyl (2R)-2-(hydroxyamino)propanoate in lab experiments is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols when working with it.
将来の方向性
There are several future directions for the use of Ethyl (2R)-2-(hydroxyamino)propanoate in scientific research. One potential application is in the development of new antibiotics and antiviral agents. This compound may also be useful in the treatment of neurodegenerative diseases and could be further studied for its neuroprotective effects. Additionally, Ethyl (2R)-2-(hydroxyamino)propanoate may have potential applications in asymmetric synthesis as a chiral auxiliary. Further research is needed to fully understand the potential applications of this compound in scientific research.
合成法
Ethyl (2R)-2-(hydroxyamino)propanoate can be synthesized through a multistep process involving the reaction of ethyl acetoacetate with hydroxylamine hydrochloride. The product is then purified using various techniques, including recrystallization, column chromatography, and distillation. The yield of this synthesis method is typically high, making it a cost-effective and efficient way to produce Ethyl (2R)-2-(hydroxyamino)propanoate.
特性
CAS番号 |
120049-41-4 |
|---|---|
製品名 |
Ethyl (2R)-2-(hydroxyamino)propanoate |
分子式 |
C5H11NO3 |
分子量 |
133.15 g/mol |
IUPAC名 |
ethyl (2R)-2-(hydroxyamino)propanoate |
InChI |
InChI=1S/C5H11NO3/c1-3-9-5(7)4(2)6-8/h4,6,8H,3H2,1-2H3/t4-/m1/s1 |
InChIキー |
WDYSSBPZPQWYSS-SCSAIBSYSA-N |
異性体SMILES |
CCOC(=O)[C@@H](C)NO |
SMILES |
CCOC(=O)C(C)NO |
正規SMILES |
CCOC(=O)C(C)NO |
同義語 |
D-Alanine, N-hydroxy-, ethyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B54842.png)
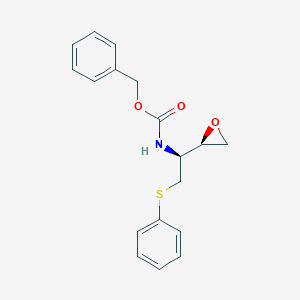

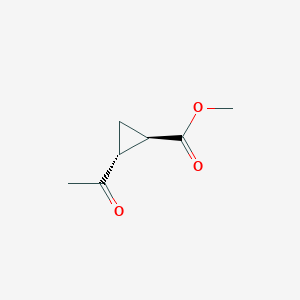
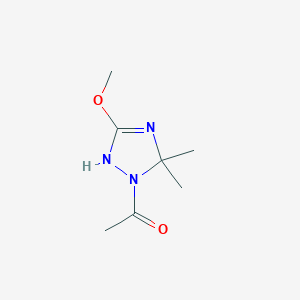
![4-Methylbenzenesulfonate;4-methylbenzenesulfonic acid;2-[[4-[2-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)ethenyl]phenyl]methylideneamino]guanidine](/img/structure/B54858.png)
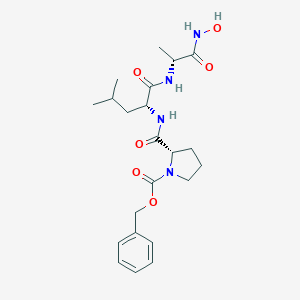
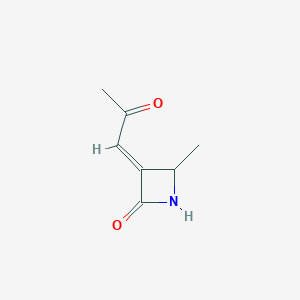

![4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol](/img/structure/B54864.png)
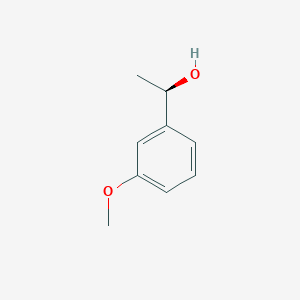
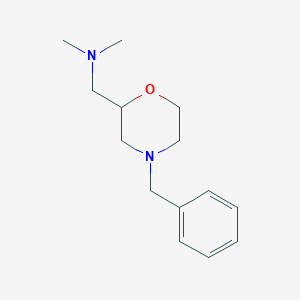
![3-[(Methylamino)methyl]phenol](/img/structure/B54875.png)
![3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B54876.png)